Hydrogenphosphite

Description

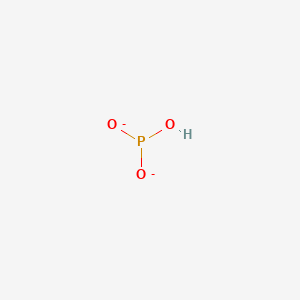

Structure

3D Structure

Properties

IUPAC Name |

hydrogen phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO3P/c1-4(2)3/h1H/q-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHRVZIGDIUCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO3P-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165717 | |

| Record name | Phosphonic acid, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.980 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15477-76-6 | |

| Record name | Phosphonic acid, ion(2-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015477766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Hydrogenphosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrogenphosphite anion (HPO₃²⁻), a key species in various chemical and biological processes, exhibits a fascinating molecular structure and bonding profile. This guide provides a comprehensive analysis of its tetrahedral geometry, the nature of its covalent bonds, and its tautomeric equilibrium. We present a consolidation of quantitative data from crystallographic and spectroscopic studies, alongside detailed experimental protocols for characterization. Visualizations of its structure, tautomerism, and analytical workflows are provided to facilitate a deeper understanding for researchers in chemistry and drug development.

Molecular Structure and Geometry

The this compound ion, systematically named phosphonate, predominantly exists in a tetrahedral geometry around the central phosphorus atom. This structure is a consequence of the sp³ hybridization of the phosphorus atom, which forms four sigma bonds. Three of these bonds are with oxygen atoms, and one is a direct phosphorus-hydrogen bond. This P-H bond is a distinctive feature of the this compound ion and is crucial to its chemical reactivity, or lack thereof in certain contexts, as the hydrogen atom bonded directly to phosphorus does not readily ionize under normal conditions[1].

The overall structure can be represented as [HPO₃]²⁻. The arrangement of the atoms leads to a C₃ᵥ symmetry for the free ion. In the solid state, the geometry can be slightly distorted depending on the counter-ion and crystal packing forces.

Crystallographic Data

X-ray crystallography of this compound salts provides precise measurements of bond lengths and angles, confirming the tetrahedral arrangement. While data on a wide variety of simple this compound salts is limited, studies on compounds such as calcium hydrogen phosphite (CaHPO₃) and sodium hydrogen phosphite pentahydrate (Na₂HPO₃·5H₂O) offer valuable insights.

Table 1: Crystallographic Data for this compound Salts

| Parameter | Calcium Hydrogen Phosphite (CaHPO₃) | Sodium Hydrogen Phosphite Pentahydrate (Na₂HPO₃·5H₂O) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pmn2₁ | Not explicitly found |

| P-O Bond Length (Å) | 1.52 (average) | 1.48 (shorter P=O), 1.52 (longer P-O) |

| P-H Bond Length (pm) | ~132 | Not explicitly found |

| O-P-O Bond Angle (°) | Distorted from ideal 109.5° | Not explicitly found |

Note: The data for Na₂HPO₃·5H₂O is inferred from general descriptions as a complete crystallographic study was not found in the search results.

Chemical Bonding

The bonding in the this compound ion is characterized by a combination of covalent sigma bonds and delocalized pi bonding. The central phosphorus atom is in the +3 oxidation state.

-

P-O Bonds: The three phosphorus-oxygen bonds are strong and have a significant degree of covalent character. In the isolated ion, these bonds are equivalent due to resonance. However, in the solid state, as seen in sodium hydrogen phosphite pentahydrate, there can be a distinction between a shorter P=O double bond and two longer P-O single bonds[2]. This indicates that the resonance is not always complete in the crystalline form.

-

P-H Bond: The phosphorus-hydrogen bond is a stable covalent bond. The hydrogen atom in this bond is not acidic and does not typically participate in hydrogen bonding[1].

-

Hydrogen Bonding: In hydrated salts and aqueous solutions, the oxygen atoms of the this compound ion act as hydrogen bond acceptors, interacting with water molecules. This contributes to the solubility of this compound salts in water[2].

Tautomerism

A key aspect of the chemistry of phosphorous acid (H₃PO₃), the parent acid of the this compound ion, is its tautomeric equilibrium between a tricoordinate form, P(OH)₃ (phosphorous acid), and a tetracoordinate form, HP(O)(OH)₂ (phosphonic acid).

Experimental and theoretical studies have conclusively shown that this equilibrium overwhelmingly favors the tetracoordinate phosphonic acid form[3][4]. The equilibrium constant (K) for the tautomerization P(OH)₃ ⇌ HP(O)(OH)₂ in aqueous solution at 25°C is approximately 10¹⁰.³[4][5]. This means that the concentration of the tricoordinate P(OH)₃ tautomer is extremely low.

Consequently, the this compound ion is the conjugate base of the dominant phosphonic acid tautomer, leading to the HPO₃²⁻ structure.

Experimental Protocols

Synthesis of this compound Salts

Synthesis of Sodium this compound Pentahydrate (Na₂HPO₃·5H₂O):

This salt can be prepared by the neutralization of phosphorous acid with sodium hydroxide[6][7].

-

Reaction Setup: Prepare a solution of phosphorous acid (H₃PO₃) in water. In a separate container, prepare a stoichiometric amount of sodium hydroxide (NaOH) solution. The reaction should be carried out in a flask equipped with a stirrer and cooled in an ice bath to manage the exothermic reaction.

-

Neutralization: Slowly add the NaOH solution to the H₃PO₃ solution with continuous stirring. The reaction is: H₃PO₃ + 2NaOH → Na₂HPO₃ + 2H₂O.

-

Crystallization: After the addition is complete, the solution is concentrated by gentle heating or under reduced pressure to induce crystallization.

-

Isolation and Purification: The resulting crystals of Na₂HPO₃·5H₂O are collected by filtration, washed with a small amount of cold water or ethanol, and then dried.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for characterizing the this compound ion in solution. Both ¹H and ³¹P NMR are employed.

-

³¹P NMR Spectroscopy:

-

Sample Preparation: Dissolve the this compound salt (e.g., Na₂HPO₃) in a suitable deuterated solvent, typically D₂O.

-

Data Acquisition: Acquire the ³¹P NMR spectrum. A proton-decoupled spectrum is usually obtained to simplify the signal to a singlet.

-

Analysis: The chemical shift (δ) of the phosphorus nucleus is characteristic. For aqueous solutions of phosphites, the chemical shift is sensitive to pH. The presence of a direct P-H bond can be confirmed by acquiring a proton-coupled spectrum, which will show a doublet due to ¹J(P,H) coupling. One-bond P-H coupling constants are typically large, in the range of 600-700 Hz[8].

-

-

¹H NMR Spectroscopy:

-

Sample Preparation: Prepare the sample as for ³¹P NMR.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Analysis: The spectrum will show a signal for the proton directly bonded to the phosphorus atom. This signal will appear as a doublet due to coupling with the phosphorus nucleus. The chemical shift and the large coupling constant are diagnostic for the P-H bond.

-

Table 2: NMR Spectroscopic Data for Aqueous this compound (HPO₃²⁻)

| Nucleus | Chemical Shift (δ) | Multiplicity (Proton-Coupled) | Coupling Constant (J) |

| ³¹P | pH-dependent | Doublet | ¹J(P,H) ≈ 600-700 Hz |

| ¹H (P-H) | Specific to environment | Doublet | ¹J(H,P) ≈ 600-700 Hz |

Raman Spectroscopy:

Raman spectroscopy provides information about the vibrational modes of the this compound ion.

-

Sample Preparation: Prepare an aqueous solution of a this compound salt.

-

Data Acquisition: Acquire the Raman spectrum using a suitable laser excitation wavelength.

-

Analysis: The spectrum will exhibit characteristic peaks corresponding to the stretching and bending vibrations of the P-O and P-H bonds.

Table 3: Tentative Raman Peak Assignments for Aqueous this compound (HPO₃²⁻)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2400 | P-H Stretch (ν P-H) |

| ~990 | Symmetric P-O Stretch (νs PO₃) |

| ~1080 | Asymmetric P-O Stretch (νas PO₃) |

| Bending Modes | Lower frequency region |

Note: These are approximate values based on related phosphate species, as specific data for this compound was not definitively found.

Conclusion

The this compound ion possesses a well-defined tetrahedral structure dominated by the HP(O)(OH)₂ tautomer of its parent acid. Its bonding is characterized by strong covalent P-O and P-H bonds. The structural and electronic properties of this ion can be thoroughly investigated using a combination of X-ray crystallography and spectroscopic techniques such as NMR and Raman spectroscopy. The detailed experimental protocols and compiled data presented in this guide offer a valuable resource for researchers and professionals working with phosphorus-containing compounds in various scientific and developmental contexts.

References

- 1. Disodium hydrogen phosphite - Wikipedia [en.wikipedia.org]

- 2. Buy Di-Sodium hydrogen phosphite pentahydrate | 13517-23-2 [smolecule.com]

- 3. collegedunia.com [collegedunia.com]

- 4. Phosphorous acid - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Properties and Production Principle of Sodium Phosphite_NXOCHEM [nxochem.com]

- 7. chembk.com [chembk.com]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

Synthesis of Hydrogenphosphites from Phosphorus Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing hydrogenphosphites, including phosphorous acid and its dialkyl esters, utilizing phosphorus trichloride as a key starting material. The information presented is curated for professionals in research and development, particularly within the pharmaceutical and chemical industries, who require a detailed understanding of these essential synthetic processes.

Synthesis of Phosphorous Acid (H₃PO₃) via Hydrolysis of Phosphorus Trichloride

The reaction of phosphorus trichloride (PCl₃) with water is a fundamental and widely used industrial method for the production of phosphorous acid (H₃PO₃).[1][2] This exothermic reaction proceeds through a stepwise hydrolysis mechanism, where the chlorine atoms on the phosphorus are sequentially replaced by hydroxyl groups. The overall reaction is as follows:

PCl₃ + 3H₂O → H₃PO₃ + 3HCl

While the stoichiometry appears straightforward, the reaction is notoriously vigorous and can be difficult to control.[3][4] Several methods have been developed to manage the reaction's exothermicity and ensure safe and efficient production.

Controlled Hydrolysis Methods

To mitigate the violent nature of the PCl₃ hydrolysis, various techniques are employed in both laboratory and industrial settings. These methods focus on controlling the reaction rate and dissipating the heat generated.

-

Controlled Addition and Cooling: A common laboratory-scale approach involves the slow, dropwise addition of PCl₃ to chilled water or a mixture of ice and water.[3][5] This allows for the gradual release of heat, which can be effectively managed by an external cooling bath.

-

Reaction in Concentrated Hydrochloric Acid: Performing the hydrolysis in the presence of concentrated hydrochloric acid can help to temper the reaction's vigor.[3]

-

Vapor Phase Hydrolysis: An alternative approach involves passing a stream of air containing PCl₃ vapor into ice-cold water. This method facilitates better heat transfer and control, leading to the formation of solid phosphorous acid crystals.[3]

-

Continuous Process with Product Seeding: A patented industrial process describes the continuous feeding of PCl₃ and an excess of water into a reactor already containing previously synthesized phosphorous acid.[4] This initial volume of product helps to absorb the heat of reaction, allowing for a smooth and controlled process at temperatures between 40°C and 80°C.[6]

Experimental Protocols

Below are representative experimental protocols for the synthesis of phosphorous acid from phosphorus trichloride.

Protocol 1: Laboratory Scale Synthesis in Water [5]

-

A three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser (with an outlet connected to an HCl trap) is charged with distilled water and cooled in an ice bath.

-

While stirring vigorously, freshly distilled phosphorus trichloride (100 mL, boiling point 74-76°C) is added slowly from the dropping funnel. The rate of addition is controlled to prevent an excessive temperature increase.

-

After the addition is complete, the reaction mixture is filtered.

-

The filtrate is then concentrated by heating to a temperature below 140°C until the volume is reduced to one-third of the original, which serves to drive off the dissolved hydrogen chloride gas.

-

The solution is cooled to 60-65°C, and a small seed crystal of phosphorous acid is added to induce crystallization.

-

The mixture is further cooled with continuous stirring to complete the crystallization process. The resulting crystals are collected by filtration.

Protocol 2: Synthesis in Carbon Tetrachloride [5]

-

A three-neck round-bottom flask is charged with 300 mL of carbon tetrachloride (CCl₄) and 100 g of freshly distilled PCl₃.

-

The flask is cooled in an ice bath, and 75 g of distilled water is added slowly from a dropping funnel with vigorous stirring.

-

After the water addition is complete, the ice bath is removed, and stirring is continued for an additional hour.

-

The reaction mixture is transferred to a separatory funnel, and the CCl₄ layer is washed four times with water. If crystallization occurs, a small amount of water (2-3 mL) can be added to redissolve the product.

-

The aqueous acid solution is filtered and transferred to a flask for vacuum evaporation on a water bath (not exceeding 60°C) for 3 hours to remove HCl.

-

The concentrated solution is then placed in a desiccator to cool and crystallize.

Quantitative Data

| Parameter | Method 1: Hydrolysis in Water | Method 2: Industrial Continuous Process |

| Reactants | PCl₃, H₂O | PCl₃, H₂O |

| Solvent | None | None (product acts as medium) |

| Temperature | Cooled initially, then <140°C for concentration | 40°C - 80°C[6] |

| Pressure | Atmospheric | Atmospheric[6] |

| Molar Ratio (H₂O:PCl₃) | Excess H₂O | 3.6:1 to 4.2:1[6] |

| Yield | Approx. 63g from 100 mL PCl₃[5] | Not specified |

Reaction Pathway Diagram

Caption: Stepwise hydrolysis of PCl₃ to H₃PO₃.

Synthesis of Dialkyl Hydrogenphosphites from Phosphorus Trichloride

The reaction of phosphorus trichloride with alcohols is a primary method for the synthesis of dialkyl hydrogenphosphites, which are versatile intermediates in organophosphorus chemistry.[7] This reaction proceeds through the initial formation of a trialkyl phosphite, which is subsequently dealkylated by the in-situ generated hydrogen chloride.[8][9]

PCl₃ + 3ROH → (RO)₃P + 3HCl (RO)₃P + HCl → (RO)₂P(O)H + RCl

The overall reaction can be represented as:

PCl₃ + 3ROH → (RO)₂P(O)H + 2HCl + RCl[10]

To obtain the trialkyl phosphite as the final product, a base is typically added to neutralize the HCl as it is formed.[9] However, for the synthesis of dialkyl hydrogenphosphites, the presence of HCl is necessary for the dealkylation step.

Reaction Conditions and Control

The synthesis of dialkyl hydrogenphosphites requires careful control of the reaction temperature to prevent side reactions and degradation of the product by HCl, especially for lower alkyl alcohols like methanol and ethanol.[10]

-

Low-Temperature Synthesis: The reaction is often carried out at low temperatures, typically between 5°C and 15°C, to manage the exothermicity and minimize side reactions. External cooling is essential.[11]

-

Use of an Inert Solvent: The reaction can be performed in the presence of an inert solvent, such as liquid butane, to help control the temperature and facilitate product separation.[11]

Experimental Protocol

Protocol 3: General Synthesis of Dialkyl Hydrogenphosphites [11]

-

The desired alcohol is charged into a reaction vessel equipped with a stirrer and a cooling system.

-

Phosphorus trichloride is then added to the alcohol at a controlled rate, maintaining the reaction temperature between 5°C and 15°C.

-

After the addition is complete, the reaction mixture is allowed to stir for a specified period.

-

The dialkyl hydrogenphosphite product, which may separate as a distinct layer, is removed from the reaction chamber.

-

The crude product is then transferred to an evacuated vessel to remove most of the dissolved hydrogen chloride and alkyl chloride.

-

For further purification, the crude product can be neutralized with ammonia to remove residual acids, followed by filtration.

-

Finally, the dialkyl this compound can be purified by vacuum distillation.

Quantitative Data

| Parameter | General Synthesis of Dialkyl Hydrogenphosphites |

| Reactants | PCl₃, Alcohol (e.g., Methanol, Ethanol) |

| Solvent | Optional (e.g., liquid butane)[11] |

| Temperature | 5°C to 50°C (preferably 5°C to 15°C)[11] |

| Key Intermediate | Trialkyl phosphite |

| Purification | Vacuum distillation, Neutralization[11] |

Experimental Workflow Diagram

Caption: Workflow for dialkyl this compound synthesis.

References

- 1. Phosphorus Trichloride: The Backbone of Industrial Chemistry [eureka.patsnap.com]

- 2. Phosphorous acid - Wikipedia [en.wikipedia.org]

- 3. Cas 13598-36-2,Phosphorous acid | lookchem [lookchem.com]

- 4. scribd.com [scribd.com]

- 5. Preparation and Application Phosphorous acid_Chemicalbook [chemicalbook.com]

- 6. US2684286A - Preparation of phosphorous acid - Google Patents [patents.google.com]

- 7. Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 394. Interaction of phosphorus trichloride with alcohols and with hydroxy-esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Phosphite ester - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US2862948A - Production of dialkyl hydrogen phosphites - Google Patents [patents.google.com]

The Dynamic Duo: An In-depth Technical Guide to the Tautomeric Equilibrium of Hydrogenphosphite

For Researchers, Scientists, and Drug Development Professionals

The tautomeric equilibrium of hydrogenphosphites, a class of organophosphorus compounds, represents a fundamental chemical duality with significant implications for their reactivity and application, particularly in the realm of drug development and synthesis. This guide provides a comprehensive exploration of this equilibrium, detailing the quantitative aspects, experimental and computational methodologies for its study, and its relevance in medicinal chemistry.

The Core Concept: A Tale of Two Tautomers

Hydrogenphosphites, which include H-phosphonates, H-phosphinates, and secondary phosphine oxides, exist as an equilibrium between two tautomeric forms: a tetracoordinated, pentavalent phosphorus(V) species and a tricoordinated, trivalent phosphorus(III) species.[1] This prototropic tautomerism involves the migration of a proton between the phosphorus and oxygen atoms.

The P(V) form, often referred to as the phosphonate or phosphine oxide form, is characterized by a phosphoryl (P=O) group and a hydrogen atom directly bonded to the phosphorus (P-H). The P(III) form, or the phosphite/phosphinous acid form, contains a hydroxyl group bonded to the phosphorus (P-OH) and possesses a lone pair of electrons on the phosphorus atom.[1]

Hydrogenphosphite Tautomeric Equilibrium

Generally, the equilibrium lies heavily towards the more stable P(V) form. However, the less abundant P(III) tautomer is often the more reactive species, particularly in reactions where the phosphorus atom acts as a nucleophile.[1] This dual nature is central to the chemical behavior of hydrogenphosphites.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the tautomeric equilibrium is dictated by thermodynamic factors, which are in turn influenced by the electronic and steric nature of the substituents on the phosphorus atom and the surrounding solvent environment.

Thermodynamic Data

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the thermodynamics of this equilibrium. The Gibbs free energy difference (ΔG) between the P(V) and P(III) tautomers is a key parameter for quantifying the position of the equilibrium. A negative ΔG indicates a preference for the P(V) form.

The following tables summarize the calculated Gibbs free energy differences for the tautomeric equilibrium of a range of this compound compounds in the gas phase and in dichloromethane, as reported by Ábrányi-Balogh et al. (2019).

Table 1: Gibbs Free Energy of Tautomeric Equilibrium (P(V) - P(III)) in the Gas Phase

| Compound No. | Substituents (R¹, R²) | ΔG (kJ/mol) |

| 1 | Me, Me | -7.6 |

| 2 | Et, Et | -8.9 |

| 3 | MeO, MeO | -15.6 |

| 4 | EtO, EtO | -17.6 |

| 5 | F, F | 27.3 |

| 6 | CF₃, CF₃ | 39.1 |

| 7 | CF₃, Me | 16.5 |

| 11 | CH₂NO₂, CH₂NO₂ | 31.7 |

| 12 | Ph, Ph | -4.0 |

| 13 | Ph, t-Bu | -17.2 |

| 14 | Ph, EtO | -11.3 |

| 15 | Ph, 2-MeC₆H₄ | -7.0 |

| 16 | 4-FC₆H₄, 4-FC₆H₄ | -2.7 |

| 17 | 4-NO₂C₆H₄, 4-NO₂C₆H₄ | 8.4 |

Data sourced from a computational study by Ábrányi-Balogh et al. (2019).

Table 2: Gibbs Free Energy of Tautomeric Equilibrium (P(V) - P(III)) in Dichloromethane

| Compound No. | Substituents (R¹, R²) | ΔG (kJ/mol) |

| 1 | Me, Me | -24.1 |

| 2 | Et, Et | -25.7 |

| 3 | MeO, MeO | -28.9 |

| 4 | EtO, EtO | -31.1 |

| 5 | F, F | 17.1 |

| 6 | CF₃, CF₃ | 25.4 |

| 7 | CF₃, Me | 2.5 |

| 11 | CH₂NO₂, CH₂NO₂ | 14.8 |

| 12 | Ph, Ph | -18.7 |

| 13 | Ph, t-Bu | -32.6 |

| 14 | Ph, EtO | -24.4 |

| 15 | Ph, 2-MeC₆H₄ | -22.3 |

| 16 | 4-FC₆H₄, 4-FC₆H₄ | -16.4 |

| 17 | 4-NO₂C₆H₄, 4-NO₂C₆H₄ | -5.7 |

Data sourced from a computational study by Ábrányi-Balogh et al. (2019).

These data clearly illustrate that electron-donating groups (e.g., alkyl, alkoxy) stabilize the P(V) form, shifting the equilibrium to the left. Conversely, electron-withdrawing groups (e.g., F, CF₃, NO₂) favor the P(III) tautomer, making it more accessible.[1] Solvation in a polar solvent like dichloromethane generally further stabilizes the more polar P(V) form.[1]

Kinetics of Tautomerization

The interconversion between the two tautomers does not typically proceed via a simple intramolecular proton transfer, as this pathway has a very high activation energy barrier.[1] Instead, the tautomerization is often facilitated by solvent molecules or by self-association of the this compound molecules to form dimers or trimers, which allows for a lower-energy concerted proton transfer.

Table 3: Activation Barriers for Tautomerization of Model Compounds (Gas Phase)

| Compound | Pathway | Activation Barrier (ΔG‡, kJ/mol) |

| Dimethylphosphine oxide | Intramolecular | 230.4 |

| Water-assisted | 92.8 | |

| Dimeric | 115.9 | |

| Dimethyl phosphite | Intramolecular | 224.9 |

| Water-assisted | 98.2 | |

| Dimeric | 141.6 | |

| Bis(trifluoromethyl)phosphine oxide | Intramolecular | 231.7 |

| Water-assisted | 64.7 | |

| Dimeric | 96.9 |

Data sourced from a computational study by Ábrányi-Balogh et al. (2019).

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrogenphosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenphosphite (HPO₃²⁻), also known as phosphite, is a phosphorus oxoanion with growing interest in various scientific fields, including agriculture, chemical synthesis, and potentially in drug development. Its unique chemical properties, particularly its role as a reducing agent and its structural analogy to phosphate, make it a subject of significant research. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of key processes involving this ion.

Physical Properties

The this compound ion possesses distinct physical characteristics that are crucial for its behavior in different environments. These properties are summarized in the tables below.

General and Structural Properties

| Property | Value | Reference |

| Chemical Formula | HPO₃²⁻ | |

| Molecular Weight | 79.98 g/mol | [1] |

| Structure | Tetrahedral | [2] |

| P-O Bond Length | ~1.50 - 1.55 Å | [3][4] |

| P-H Bond Length | ~1.31 Å | |

| O-P-O Bond Angle | ~109.5° (idealized) | |

| H-P-O Bond Angle | ~109.5° (idealized) |

Acid-Base Properties

Phosphorous acid (H₃PO₃) is a diprotic acid, giving rise to dithis compound (H₂PO₃⁻) and this compound (HPO₃²⁻) ions in solution. The pKa values are critical for understanding the speciation of phosphite at different pH levels.

| Equilibrium | pKa | Reference |

| H₃PO₃ ⇌ H₂PO₃⁻ + H⁺ | pKa₁ ≈ 1.3 | |

| H₂PO₃⁻ ⇌ HPO₃²⁻ + H⁺ | pKa₂ ≈ 6.7 |

Chemical Properties

The chemical reactivity of this compound is largely defined by the +3 oxidation state of the phosphorus atom, making it a moderately strong reducing agent.

Redox Chemistry

This compound can be oxidized to phosphate (PO₄³⁻), where phosphorus is in the +5 oxidation state. This oxidation can be achieved through chemical or enzymatic means.

Chemical Oxidation: Strong oxidizing agents can convert this compound to phosphate.

Enzymatic Oxidation: The enzyme phosphite dehydrogenase (PTDH) catalyzes the NAD⁺-dependent oxidation of this compound to phosphate.[5][6][7][8][9] This is a key reaction in microorganisms that can utilize phosphite as a phosphorus source.

Coordination Chemistry

The this compound ion can act as a ligand, forming coordination complexes with various metal ions. The geometry of these complexes can vary depending on the metal center and other ligands present.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. The following sections provide step-by-step protocols for key analytical techniques.

Synthesis of Sodium this compound Pentahydrate (Na₂HPO₃·5H₂O)

This protocol describes the synthesis of a common this compound salt.

Materials:

-

Phosphorous acid (H₃PO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Beakers, magnetic stirrer, hot plate, crystallization dish

Procedure:

-

Dissolve a known amount of phosphorous acid in a minimal amount of deionized water in a beaker with a magnetic stir bar.

-

In a separate beaker, prepare a concentrated solution of sodium hydroxide in deionized water. The molar ratio of NaOH to H₃PO₃ should be 2:1.

-

Slowly add the NaOH solution to the phosphorous acid solution while stirring continuously. The reaction is exothermic, so the addition should be done carefully, potentially in an ice bath to control the temperature.

-

After the addition is complete, continue stirring for 30 minutes at room temperature.

-

Gently heat the solution on a hot plate to concentrate it, but do not boil to dryness.

-

Transfer the concentrated solution to a crystallization dish and allow it to cool slowly to room temperature.

-

For better crystal formation, you can add a small amount of ethanol to decrease the solubility of the salt.

-

Cover the dish and leave it undisturbed for several hours or overnight to allow crystals to form.

-

Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them in a desiccator.

Potentiometric Titration for the Determination of Phosphite Concentration

This method can be used to determine the concentration of a phosphite solution by titrating it with a standardized oxidant.

Materials:

-

This compound solution of unknown concentration

-

Standardized potassium permanganate (KMnO₄) solution (e.g., 0.02 M)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Potentiometer with a platinum and a reference electrode (e.g., calomel or Ag/AgCl)

-

Buret, beaker, magnetic stirrer

Experimental Workflow for Potentiometric Titration

Caption: Workflow for the potentiometric titration of this compound.

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the this compound solution into a 250 mL beaker.

-

Add approximately 50 mL of deionized water and a magnetic stir bar.

-

Carefully add about 10 mL of concentrated sulfuric acid to the beaker while stirring.

-

Set up the potentiometer with the platinum and reference electrodes immersed in the solution.

-

Fill a buret with the standardized KMnO₄ solution and record the initial volume.

-

Begin the titration by adding the KMnO₄ solution in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the potential reading to stabilize and record the potential and the total volume of titrant added.

-

As the potential begins to change more rapidly, reduce the increment size to accurately determine the endpoint.

-

Continue the titration until the potential change after each addition becomes small again.

-

Plot the potential (mV) versus the volume of KMnO₄ added (mL). The equivalence point is the point of maximum slope on the titration curve. A first or second derivative plot can be used for a more precise determination of the endpoint.

-

Calculate the concentration of the this compound solution using the stoichiometry of the reaction: 5 HPO₃²⁻ + 2 MnO₄⁻ + 6 H⁺ → 5 PO₄³⁻ + 2 Mn²⁺ + 3 H₂O.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for identifying and quantifying phosphorus-containing compounds.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the this compound sample in the deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 10-50 mM.

-

If quantitative analysis is desired, a known amount of an internal standard (e.g., triphenyl phosphate) should be added.

-

Place the NMR tube in the spectrometer.

-

Acquire the ³¹P NMR spectrum. Typical acquisition parameters for ³¹P NMR include:

-

Proton decoupling to simplify the spectrum.

-

A relaxation delay of at least 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation for quantitative measurements.

-

Referencing the chemical shifts to an external standard of 85% H₃PO₄ (δ = 0 ppm).

-

-

Process the spectrum (Fourier transform, phase correction, baseline correction). The this compound ion (HPO₃²⁻) typically shows a doublet in the proton-coupled spectrum due to coupling with the directly attached proton, and a singlet in the proton-decoupled spectrum. The chemical shift is sensitive to pH and the presence of metal ions.

Spectroscopic Data:

| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling |

| ³¹P | 0 to 10 | ¹J(P,H) ≈ 500-700 Hz |

| ¹H | 6.5 to 8.5 (doublet) | ¹J(H,P) ≈ 500-700 Hz |

Single-Crystal X-ray Diffraction

This technique provides the precise three-dimensional arrangement of atoms in a crystal.

Procedure:

-

Crystal Growth: Grow a single crystal of a this compound salt of suitable size and quality (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, as described in the synthesis protocol (Section 3.1).

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector. Data is collected as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Signaling Pathways and Logical Relationships

Enzymatic Oxidation of this compound by Phosphite Dehydrogenase (PTDH)

The oxidation of this compound to phosphate by PTDH is a critical step in the phosphorus metabolism of certain microorganisms.

Phosphite Dehydrogenase Catalytic Cycle

Caption: Catalytic cycle of phosphite dehydrogenase (PTDH).[5][7][9]

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of the this compound ion. The detailed experimental protocols offer practical guidance for researchers and scientists involved in the synthesis and characterization of this compound. The provided diagrams illustrate key processes involving this compound, offering a visual aid for comprehension. As research into the applications of this compound continues to expand, a thorough understanding of its fundamental properties will be increasingly vital for innovation in various scientific and industrial sectors.

References

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism and applications of phosphite dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Examining the Mechanism of Phosphite Dehydrogenase with Quantum Mechanical/Molecular Mechanical Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]

Deciphering the Nomenclature: Phosphite vs. Phosphonate

An In-depth Technical Guide to Hydrogenphosphite: Nomenclature, Properties, and Key Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a term often encountered in phosphorus chemistry. We will clarify its ambiguous nomenclature, detail its chemical and physical properties, and provide in-depth experimental protocols for its synthesis and analysis. Furthermore, we will explore its critical role in modern synthetic chemistry, particularly in the development of oligonucleotide therapeutics.

The terminology surrounding phosphorous acid and its derivatives can be a significant source of confusion. Phosphorous acid exists as a mixture of two tautomers, with the equilibrium heavily favoring the phosphonic acid form.[1] The International Union of Pure and Applied Chemistry (IUPAC) has provided specific recommendations to clarify this nomenclature.

-

Phosphorous Acid (minor tautomer) : This refers to the P(OH)₃ structure.[1]

-

Phosphonic Acid (major tautomer) : This is the predominant form, described by the formula HP(O)(OH)₂. It is a diprotic acid, meaning it can donate two protons.[1][2] The hydrogen atom bonded directly to phosphorus is not readily ionizable.[1][2]

-

This compound (or Dithis compound) : This is the conjugate base formed after the loss of one proton from phosphonic acid, with the formula [HP(O)₂(OH)]⁻.[1][3] IUPAC recommends the name hydrogenphosphonate .[1][3]

-

Phosphite : This is the anion formed after the loss of two protons, [HPO₃]²⁻.[1][3] The IUPAC-recommended name for this ion is phosphonate .[3]

The following diagram illustrates the tautomeric relationship and the deprotonation steps leading to the respective anions.

Chemical and Physical Properties

The properties of phosphorous acid and its corresponding anions are summarized below. This data is essential for designing experiments, understanding reactivity, and ensuring safe handling.

| Property | Phosphorous Acid (Phosphonic Acid) | This compound Ion (Hydrogenphosphonate) |

| CAS Number | 13598-36-2[1][4] | 15477-76-6[3][5][6] |

| Alternate CAS | 10294-56-1 (for P(OH)₃ tautomer) | - |

| Molecular Formula | H₃PO₃[1] | HO₃P²⁻[5][6] |

| Molecular Weight | 82.00 g/mol [4] | 79.98 g/mol [5][6] |

| IUPAC Name | Phosphonic Acid[1] | Hydrogen phosphite[5][6] |

| Synonyms | Orthophosphorous acid[2] | Phosphonic acid, ion(2-)[6] |

| pKa₁ | 1.26–1.3[1] | - |

| pKa₂ | 6.7 (for HP(O)₂(OH)⁻)[1] | - |

| Appearance | White solid | Typically encountered in salt forms in solution[5] |

| Key Characteristics | Diprotic acid[1][2], strong reducing agent[7][8] | Divalent inorganic anion[5][6] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in scientific research. Below are protocols for the synthesis of a common phosphite derivative and the analysis of phosphite compounds.

Synthesis of Nucleoside H-Phosphonate Monoesters

Nucleoside H-phosphonates are key monomers in the H-phosphonate method of oligonucleotide synthesis. This protocol details their preparation using a phosphorus trichloride/imidazole reagent system.

Materials:

-

Suitably protected nucleoside

-

Phosphorus trichloride (PCl₃), freshly distilled

-

Imidazole

-

Triethylamine (TEA), distilled

-

Methylene chloride (CH₂Cl₂), anhydrous

-

2M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5

Procedure:

-

Reagent Preparation : Dissolve imidazole (86 mmol) in 200 mL of anhydrous CH₂Cl₂ in a flask under an inert atmosphere (e.g., Argon).

-

To the stirring solution, add freshly distilled PCl₃ (28 mmol).

-

Slowly add a solution of triethylamine (90 mmol) in 10 mL of CH₂Cl₂. Stir the resulting mixture for 15 minutes at room temperature.

-

Reaction : Add a solution of the protected nucleoside (8 mmol) in 200 mL of CH₂Cl₂ dropwise to the reagent mixture over 30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, quench by adding 50 mL of 2M TEAB buffer (pH 7.5).

-

Transfer the mixture to a separatory funnel and partition the layers. Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and wash three times with 200 mL portions of 2M TEAB buffer (pH 7.5).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nucleoside H-phosphonate.

-

Purification : Purify the crude product using silica gel column chromatography.

Analysis of Phosphite Stability by HPLC

This protocol is adapted from studies on dimethyl hydrogen phosphite (DMHP) and can be used to assess the stability of phosphite compounds in aqueous solutions, a critical step in drug development and environmental studies.[9][10][11]

Objective: To determine the degradation kinetics of a phosphite compound under simulated physiological conditions (37°C, pH 7.4).

Materials:

-

Dimethyl hydrogen phosphite (DMHP) or other phosphite compound

-

0.1M Phosphate buffer, pH 7.4

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV or Refractive Index).

-

Thermostated incubator or water bath at 37°C.

Procedure:

-

Sample Preparation : Prepare a stock solution of the phosphite compound (e.g., 10% w/v) in 0.1M phosphate buffer (pH 7.4).

-

Incubation : Place the solution in a sealed vial and incubate at 37°C.

-

Time-Point Sampling : At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. Immediately quench any further reaction by dilution in the mobile phase or by freezing.

-

HPLC Analysis :

-

Inject the prepared sample onto the HPLC system.

-

Mobile Phase : Isocratic elution with an appropriate mobile phase (e.g., buffered aqueous solution, potentially with a small percentage of organic modifier like acetonitrile).

-

Flow Rate : Set a constant flow rate (e.g., 1.0 mL/min).

-

Detection : Monitor the eluent at a wavelength appropriate for the compound or using a refractive index detector.

-

-

Data Analysis :

-

Generate a standard curve using known concentrations of the phosphite compound.

-

Quantify the concentration of the parent compound remaining at each time point.

-

Identify and quantify degradation products if standards are available.[9] Methanol, monomethyl hydrogen phosphite, and orthophosphorous acid have been identified as degradation products of DMHP.[9]

-

Plot the concentration of the parent compound versus time to determine the stability profile and calculate the half-life (t₁/₂) of disappearance.[9]

-

Application: The H-Phosphonate Method for Oligonucleotide Synthesis

The H-phosphonate chemistry is a robust and versatile method for synthesizing DNA, RNA, and their analogs.[12] It involves the formation of a phosphonate diester linkage between nucleoside units. A key advantage is the stability of the H-phosphonate intermediate, which allows for modifications to the phosphate backbone in a final step.[12]

The synthetic cycle consists of four main steps:

-

De-blocking : Removal of the 5'-hydroxyl protecting group (e.g., Dimethoxytrityl, DMT) from the support-bound nucleoside, typically with an acid like trichloroacetic acid (TCA).

-

Coupling : Activation of a nucleoside 3'-H-phosphonate monomer with an activating agent (e.g., pivaloyl chloride) and subsequent coupling with the free 5'-hydroxyl group of the growing chain.

-

Capping (Optional but Recommended) : Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.[12]

-

Oxidation/Modification : After the full-length oligonucleotide is assembled, the H-phosphonate linkages are simultaneously converted to the desired backbone chemistry. Common modifications include:

-

Oxidation (e.g., with iodine in aqueous pyridine) to form the natural phosphodiester linkage.

-

Sulfurization to form a phosphorothioate linkage.

-

Amination to form a phosphoramidate linkage.

-

References

- 1. Phosphorous acid - Wikipedia [en.wikipedia.org]

- 2. Phosphite [chemeurope.com]

- 3. Phosphite (ion) - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Buy this compound | 15477-76-6 [smolecule.com]

- 6. Phosphonic acid, ion(2-) | HO3P-2 | CID 177605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phosphoric Acid H3P03 CAS 13598-36-2 - Industrial Synthetic Chemicals - Food Grade And Industrial Grade Content Are 85% And 75% [blitchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions (Journal Article) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Experimental Characterization of Hydrogenphosphite (HPO₃²⁻)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical and experimental methodologies used to determine the structure of the hydrogenphosphite anion, also known by its IUPAC name, phosphonate. The this compound ion is a crucial building block in various chemical contexts and its precise structural characterization is vital for understanding its reactivity and role in molecular systems. This document outlines the computational workflows, presents key structural and vibrational data, and details the experimental protocols used for validation.

The Structure of the this compound Anion

The this compound ion (HPO₃²⁻) is a divalent inorganic anion derived from phosphorous acid. A critical and sometimes misunderstood feature of its structure is that the hydrogen atom is directly bonded to the central phosphorus atom, resulting in a tetrahedral geometry. This P-H bond, in contrast to a potential O-H bond, dictates the ion's chemical properties and spectroscopic signature. The structure is best represented as [P(H)O₃]²⁻, possessing C₃ᵥ symmetry.[1] Theoretical calculations are indispensable for confirming this arrangement and quantifying its geometric parameters.

Theoretical Calculation Workflow

Modern computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for predicting the structural and electronic properties of molecules like this compound. The typical workflow for such a theoretical investigation is outlined below.

Structural Parameters: A Comparison of Theory and Experiment

Table 1: Comparison of Experimental and Theoretical Geometric Parameters for a Phosphite Moiety Experimental data from a phosphite-containing crystal structure. Theoretical data represents typical values from DFT calculations.

| Parameter | Bond/Angle | Experimental (X-ray Diffraction) | Theoretical (DFT/B3LYP) |

| Bond Lengths | P—H | ~1.35 Å | ~1.36 Å |

| P—O | ~1.51 - 1.53 Å | ~1.52 Å | |

| Bond Angles | O—P—O | ~112° - 114° | ~113.5° |

| O—P—H | ~104° - 106° | ~105° |

Vibrational Analysis

Calculating vibrational frequencies is a critical step that serves two purposes: it confirms that the optimized geometry corresponds to a stable energy minimum, and it predicts the infrared (IR) and Raman spectra. These predicted spectra can be directly compared to experimental results for validation. The most characteristic vibration of the this compound ion is the P-H stretching mode, which is experimentally observed in a distinct region of the spectrum.

Table 2: Key Vibrational Frequencies for the this compound Anion

| Vibrational Mode | Description | Experimental Range (cm⁻¹) | Expected Theoretical Value (cm⁻¹) |

| ν(P-H) | P-H Symmetric Stretch | 2350 - 2450[3] | 2380 - 2480 |

| ν(P-O) | P-O Symmetric Stretch | 970 - 1000 | 980 - 1010 |

| ν(P-O) | P-O Asymmetric Stretch | 1080 - 1120 | 1090 - 1130 |

| δ(OPO) / δ(OPH) | Bending Modes | 450 - 600 | 460 - 610 |

Detailed Methodologies

A standard protocol for calculating the properties of the this compound anion using a quantum chemistry package like Gaussian is as follows:

-

Input File Creation: Construct a molecule specification input file. Define the charge (-2) and spin multiplicity (1). Provide an initial guess for the atomic coordinates of HPO₃²⁻, ensuring the hydrogen is bonded to the phosphorus.

-

Method Selection: Specify the level of theory and basis set. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set. This combination offers a good balance of accuracy and computational cost for this type of system.[4]

-

Job Type: The calculation should be specified as an optimization followed by a frequency calculation (e.g., Opt Freq).

-

Execution and Analysis: Run the calculation. Upon completion, verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies. The output file will contain the final optimized coordinates (from which bond lengths and angles are derived) and the calculated vibrational frequencies and their corresponding IR and Raman intensities.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline state.[5][6]

-

Crystal Growth: High-quality single crystals of a this compound salt (e.g., Na₂HPO₃·5H₂O) must be grown. This is typically achieved by slow evaporation of a saturated aqueous solution at a constant temperature.[7]

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal motion and exposed to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build a preliminary model of the molecule. The model is then refined using least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimental one, resulting in a final, highly accurate molecular structure.

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is highly sensitive to its structure and bonding.[8]

-

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, a solid sample of a phosphite salt is typically ground into a fine powder and mixed with potassium bromide (KBr) to be pressed into a transparent pellet. For Raman spectroscopy, the crystalline powder can often be used directly.

-

Data Acquisition:

-

FTIR: The sample is placed in the path of an infrared beam. The interferometer modulates the IR radiation, and the detector measures the amount of light absorbed by the sample at each frequency. The resulting interferogram is Fourier-transformed to produce the final absorption spectrum.

-

Raman: The sample is illuminated with a high-intensity monochromatic laser source. The scattered light is collected and passed through a spectrometer. The Raman spectrum consists of peaks corresponding to the frequency shifts between the incident and scattered light, which match the vibrational frequencies of the molecule.[3]

-

-

Spectral Analysis: The positions, intensities, and shapes of the peaks in the IR and Raman spectra are analyzed and assigned to specific molecular vibrations (e.g., stretching, bending). This experimental spectrum is the primary benchmark for validating the results of theoretical frequency calculations.

References

- 1. Phosphite (ion) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijcps.org [ijcps.org]

- 5. youtube.com [youtube.com]

- 6. Raman and infrared spectroscopic investigations on aqueous alkali metal phosphate solutions and density functional theory calculations of phosphate-water clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Properties and Production Principle of Sodium Phosphite_NXOCHEM [nxochem.com]

- 8. Infrared spectroscopy of different phosphates structures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Hydrogenphosphites

Executive Summary: This technical guide provides a comprehensive overview of the crystal structure analysis of hydrogenphosphite-containing compounds. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characteristics and analytical methodologies for this class of materials. This document summarizes key crystallographic data, details experimental protocols for synthesis and characterization, and illustrates critical workflows and structural relationships through diagrams. The focus is on providing a practical and in-depth resource for laboratory and research applications.

Introduction to Hydrogenphosphites

This compound, typically referring to the anion [HPO₃]²⁻, and its protonated form, dithis compound [H₂PO₃]⁻, are derived from phosphorous acid (H₃PO₃).[1][2] A key structural feature is the central phosphorus atom in the +3 oxidation state, which is tetrahedrally coordinated to three oxygen atoms and one hydrogen atom.[3] This P-H bond is a distinctive characteristic compared to phosphates, where phosphorus is in the +5 state and bonded to four oxygen atoms. The ability of the oxygen atoms to coordinate with metal cations leads to a vast array of inorganic compounds with diverse and often complex crystal structures, ranging from simple salts to extended three-dimensional frameworks.[4][5][6] Understanding these crystal structures is crucial for materials science, as the atomic arrangement dictates the material's physical and chemical properties.

Crystallographic Data of Selected Hydrogenphosphites

The crystal structures of this compound compounds have been extensively studied using diffraction techniques. The resulting data, including lattice parameters, space group, and key bonding information, provide a fundamental understanding of their solid-state arrangement. The following tables summarize crystallographic data for several representative this compound compounds.

Table 2.1: Crystallographic Data for Representative Metal Hydrogenphosphites

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å, °) | Ref. |

| Calcium this compound | CaHPO₃ | Tetragonal | P4₃2₁2 | a = b = 7.6338, c = 7.7058 | [4] |

| Lithium this compound | LiH₂PO₃ | Orthorhombic | P2₁nb | a = 5.169, b = 11.024, c = 5.060 | [7] |

| Aluminum Phosphite Hydrate | Al₂(HPO₃)₃·4H₂O | Monoclinic | P2₁ | a = 8.0941, b = 9.9137, c = 7.6254, β = 111.95 | [5] |

| Iron Phosphite Hydrate | Fe₂(HPO₃)₃·4H₂O | Monoclinic | P2₁ | a = 8.2548, b = 10.1814, c = 7.7964, β = 111.94 | [5] |

| Indium Dithis compound | In(H₂PO₃)₃ | Hexagonal | P6₃ | a = 8.414, c = 7.069 | [5] |

| Cobalt Phosphite | Co-based framework | Trigonal | P3₂2₁ | a = b = 9.8280, c = 15.8057 | [3] |

| Strontium Dithis compound | Sr(H₂PO₃)₂ | Monoclinic | P2₁/c | a = 5.797, c = 8.068, β = 104.51 | [8] |

Table 2.2: Selected Bond Lengths and Angles in this compound Anions

| Compound | Parameter | Value (Å or °) | Notes | Ref. |

| CaHPO₃ | Mean P–O distance | 1.526 Å | The HPO₃²⁻ group displays a tetrahedral shape.[4] | [4] |

| P1–O2 distance | 1.5423 Å | This bond is longer as O2 coordinates to three Ca²⁺ ions.[3][4] | [3][4] | |

| P1–O1 / P1–O3 distances | 1.5173 / 1.5192 Å | Shorter bonds where O1 and O3 bond to two Ca²⁺ ions.[3] | [3] | |

| Mean P–H separation | 1.30 Å | The hydrogen atom shows little propensity to form hydrogen bonds.[4] | [4] | |

| O1–P1–O2 angle | ~101° | Distorted from ideal tetrahedral geometry by about 8°.[3][4] | [3][4] | |

| LiH₂PO₃ | P–H distance | 1.396 Å | Determined accurately by neutron diffraction.[7] | [7] |

| P–O distances | 1.497 Å, 1.506 Å | - | [7] | |

| P–OH distance | 1.586 Å | - | [7] | |

| O–H···O H-bond (O-O) | 2.558 Å | A strong hydrogen bond is present in the structure.[7] | [7] |

Experimental Protocols for Structural Analysis

The determination of a this compound crystal structure is a multi-step process involving synthesis, crystallization, and characterization by diffraction methods.

Hydrothermal Synthesis of CaHPO₃ This method is commonly used to produce high-quality single crystals of inorganic compounds that are not soluble in common solvents.[9][10]

-

Precursors: A calcium source (e.g., CaCl₂) and a phosphite source (e.g., phosphorous acid, H₃PO₃, or a phosphite salt) are used.

-

Solvent: Deionized water is typically used as the solvent.

-

Procedure: The reactants are sealed in a Teflon-lined stainless-steel autoclave. The autoclave is heated to a specific temperature (e.g., 150-200 °C) and maintained for a period of several days to allow for the reaction and subsequent crystal growth.

-

Cooling: The autoclave is cooled slowly to room temperature to promote the formation of well-defined single crystals.

-

Isolation: The resulting crystals are filtered, washed with deionized water and a solvent like acetone, and then air-dried.[11]

Reflux Synthesis of Metal Phosphites This method is suitable for synthesizing polycrystalline materials.

-

Reactants: A metal salt (e.g., AlCl₃ or FeCl₃) is dissolved in a suitable solvent. Phosphorous acid is added to this solution.

-

Reaction: The mixture is heated to reflux and maintained for several hours or days to ensure the reaction goes to completion.[11]

-

Product Recovery: The resulting solid precipitate is isolated by filtration.

-

Purification: The product is washed sequentially with dilute acid, deionized water, and acetone to remove unreacted starting materials and byproducts.[11]

SC-XRD is the definitive method for determining the precise atomic arrangement in a crystalline solid.

-

Crystal Selection: A high-quality single crystal with well-defined faces and no visible defects is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal displacement parameters are refined against the experimental data to obtain a final, accurate crystal structure model.

PXRD is used for phase identification of bulk materials and for structure determination when single crystals are unavailable.[12]

-

Sample Preparation: The crystalline material is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.

-

Data Collection: The powder is placed in a sample holder, and an X-ray diffraction pattern (intensity vs. 2θ angle) is collected.

-

Phase Identification: The experimental pattern is compared to databases of known patterns (e.g., the Powder Diffraction File) for phase identification.[12]

-

Rietveld Refinement: If a structural model is available, the Rietveld method can be used to refine the crystal structure by fitting the entire calculated powder pattern to the experimental data. This can yield lattice parameters and atomic coordinates.[5]

Neutron diffraction is uniquely powerful for accurately locating light atoms, especially hydrogen, due to the neutron's interaction with the atomic nucleus rather than the electron cloud.[13][14]

-

Advantages: This technique overcomes the limitations of X-ray diffraction, in which the scattering from hydrogen atoms is very weak. It is essential for accurately determining P-H and O-H bond lengths and for studying hydrogen bonding networks.[7][15]

-

Sample Preparation: For hydrogen-containing materials, it is often necessary to synthesize a deuterated analogue of the compound (replacing hydrogen with deuterium). This is done to reduce the large incoherent scattering from hydrogen, which can otherwise produce a high background signal and obscure the diffraction peaks.[16]

-

Data Collection: The sample is placed in a neutron beam at a dedicated facility (e.g., a nuclear reactor or spallation source). The diffraction data are collected using specialized detectors.[16]

-

Refinement: The data are analyzed similarly to X-ray data, but the resulting model provides highly precise and accurate positions for all atoms, including hydrogen/deuterium.

Structural Features and Analysis

The combination of synthesis and advanced diffraction techniques provides a detailed picture of the structural chemistry of hydrogenphosphites.

The process of determining and analyzing a crystal structure follows a logical progression from material synthesis to final structural validation. This workflow ensures a systematic and thorough characterization.

The this compound anion is an effective ligand, coordinating to metal centers through its oxygen atoms. This interaction is the basis for the rich structural diversity observed in these compounds.

-

Phosphite Group Coordination: The [HPO₃]²⁻ anion acts as a building block, linking metal cations. In CaHPO₃, the phosphite group chelates to one calcium ion and bridges to others, creating a dense, three-dimensional network.[4][6]

-

Metal Ion Coordination: The coordination number and geometry of the metal ion are key structural determinants. In CaHPO₃, calcium is coordinated by seven oxygen atoms in a distorted capped trigonal prism.[4][9] In some cobalt phosphite frameworks, cobalt ions adopt a tetrahedral coordination with four oxygen atoms from four different this compound ligands.[3] In aluminum and iron phosphites, the metal atoms are six-coordinated by oxygen atoms from both phosphite groups and water molecules.[5]

-

Dimensionality: The connectivity between the metal polyhedra and phosphite tetrahedra can result in structures of varying dimensionality, including layered (2D) and framework (3D) structures.[1][6]

While the P-H hydrogen atom is generally not involved in hydrogen bonding, O-H···O interactions are crucial, especially in dihydrogenphosphites and hydrated structures.[4][6] These bonds provide additional stability to the crystal lattice and can direct the overall crystal packing.

The choice of diffraction technique depends on the nature of the sample and the specific structural information required. X-ray and neutron diffraction provide complementary information that, when combined, offers a complete picture of the crystal structure.

Conclusion

The crystal structure analysis of hydrogenphosphites reveals a class of compounds with significant structural diversity, driven by the coordination preferences of the metal cation and the versatile bonding of the phosphite anion. A thorough characterization requires a combination of synthetic techniques and advanced analytical methods. While single-crystal X-ray diffraction remains the primary tool for structure determination, neutron diffraction is indispensable for accurately elucidating the role of hydrogen atoms and understanding the nuances of hydrogen bonding networks. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study and application of these important inorganic materials.

References

- 1. Phosphite (ion) - Wikipedia [en.wikipedia.org]

- 2. Dihydrogen phosphite | H2O3P- | CID 5460622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 15477-76-6 [smolecule.com]

- 4. Synthesis and crystal structure of calcium hydrogen phosphite, CaHPO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and crystal structure of calcium hydrogen phosphite, CaHPO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Neutron diffraction [ac.rwth-aachen.de]

- 16. osti.gov [osti.gov]

Unraveling the Electronic Landscape of the Hydrogenphosphite Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrogenphosphite anion (HPO₃²⁻), a phosphorus oxoanion, plays a significant role in various chemical and biological processes. Its reactivity and coordination chemistry are fundamentally governed by its electronic structure. This technical guide provides an in-depth analysis of the electronic and geometric structure of the this compound anion, drawing upon both experimental crystallographic data and theoretical computational studies. This document is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development who are interested in the fundamental properties of this important anion.

Molecular Geometry

The this compound anion adopts a pseudo-tetrahedral geometry with the phosphorus atom at its center. It is isoelectronic with the bisulfite anion (HSO₃⁻) and exhibits a similar structure.[1] The anion possesses C₃ᵥ symmetry.[1]

Experimental Geometric Data

The precise bond lengths and angles of the this compound anion have been determined through X-ray crystallography of its anhydrous sodium salt, disodium phosphonate (Na₂HPO₃). The structure was solved from high-resolution X-ray powder diffraction data.[2]

Table 1: Experimental Geometric Parameters of the this compound Anion (HPO₃²⁻) from X-ray Crystallography of Na₂HPO₃

| Parameter | Bond | Value |

| Bond Length | P–O | 1.52 Å |

| Bond Length | P–H | 1.30 Å (typical) |

| Bond Angle | O–P–O | 110.5° (average) |

Note: The P-H bond length is a typical value for phosphite anions as it is often difficult to determine accurately from X-ray diffraction data.

Computational Geometric Data

To complement the experimental findings, Density Functional Theory (DFT) calculations provide a theoretical model of the this compound anion in the gas phase, free from crystal packing effects. The geometry was optimized using the B3LYP functional with the 6-311+G** basis set.

Table 2: Calculated Geometric Parameters of the this compound Anion (HPO₃²⁻) using DFT (B3LYP/6-311+G**)

| Parameter | Bond | Value |

| Bond Length | P–O | 1.535 Å |

| Bond Length | P–H | 1.420 Å |

| Bond Angle | O–P–O | 111.2° |

| Bond Angle | H–P–O | 107.7° |

Vibrational Frequencies

Vibrational spectroscopy is a powerful tool for probing the bonding and structure of molecules. The characteristic vibrational frequencies of the this compound anion have been determined both experimentally and computationally.

Experimental Vibrational Frequencies

The key vibrational modes of the this compound anion, specifically the symmetric and asymmetric stretching of the PO₃ group, have been identified through infrared and Raman spectroscopy.

Table 3: Experimental Vibrational Frequencies of the this compound Anion (HPO₃²⁻)

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| PO₃ Symmetric Stretch | 980 | Tsuboi, 1956 |

| PO₃ Asymmetric Stretch | 1100 | Tsuboi, 1956 |

Computational Vibrational Frequencies

DFT calculations provide a more complete picture of the vibrational modes of the this compound anion. The calculated frequencies, after applying a scaling factor, show good agreement with experimental data.

Table 4: Calculated Vibrational Frequencies of the this compound Anion (HPO₃²⁻) using DFT (B3LYP/6-311+G**)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| 2380 | P–H Stretch | |

| 1115 | PO₃ Asymmetric Stretch | |

| 985 | PO₃ Symmetric Stretch | |

| 850 | P–H Bend | |

| 550 | O–P–O Bending Modes |

Molecular Orbital Analysis

The electronic structure and reactivity of the this compound anion can be further understood by examining its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining its chemical behavior.

Table 5: Calculated Molecular Orbital Energies of the this compound Anion (HPO₃²⁻) using DFT (B3LYP/6-311+G**)

| Molecular Orbital | Energy (eV) |

| LUMO | +5.21 |

| HOMO | -2.34 |

| HOMO-1 | -2.55 |

| HOMO-2 | -3.10 |

The large HOMO-LUMO gap suggests that the this compound anion is electronically stable. The HOMO is primarily composed of lone pair orbitals on the oxygen atoms, indicating that these are the likely sites for electrophilic attack. The LUMO is a combination of anti-bonding orbitals, which would accept electrons in a reaction with a nucleophile.

Experimental and Computational Methodologies

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of anhydrous disodium phosphonate (Na₂HPO₃) was performed using high-resolution X-ray powder diffraction.

-

Sample Preparation: Anhydrous Na₂HPO₃ was synthesized and a high-quality crystalline powder sample was prepared.

-

Data Collection: The powder diffraction data were collected using a diffractometer with a high-intensity X-ray source.

-

Structure Solution and Refinement: The diffraction pattern was indexed, and the crystal structure was solved and refined using established crystallographic software packages. This process involves determining the unit cell parameters, space group, and atomic positions.

Computational Protocol: Density Functional Theory (DFT) Calculations

The theoretical calculations on the this compound anion were performed using the Gaussian suite of programs.

-

Methodology: The geometry optimization and vibrational frequency calculations were carried out using Density Functional Theory (DFT).

-

Functional and Basis Set: The B3LYP hybrid functional was employed in conjunction with the 6-311+G** basis set. This combination is known to provide a good balance between accuracy and computational cost for a wide range of molecules.

-

Calculation Types:

-

Geometry Optimization: The molecular geometry was fully optimized to find the lowest energy structure.

-

Frequency Analysis: Vibrational frequencies were calculated at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface and to obtain the theoretical vibrational spectrum.

-

Molecular Orbital Analysis: The energies and compositions of the molecular orbitals were calculated to understand the electronic distribution and reactivity.

-

Visualizations

Molecular Structure of the this compound Anion

References

Methodological & Application

Application Notes and Protocols: Hydrogenphosphite as a Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of hydrogenphosphite and its derivatives as reducing agents in a variety of organic transformations. The following sections outline key applications, present quantitative data in tabular format for easy comparison, and provide detailed experimental procedures for each reaction type.

Reduction of Aldehydes and Ketones to Alcohols

A mild and efficient system for the reduction of aromatic aldehydes and ketones to their corresponding alcohols has been developed using diammonium this compound as a hydrogen donor in the presence of commercial zinc dust. This method is noted for its simplicity and the use of inexpensive and readily available reagents.

Data Presentation: Reduction of Carbonyls

| Entry | Substrate | Product | Time (h) | Yield (%)[1] |

| 1 | Benzaldehyde | Benzyl alcohol | 6 | 92 |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 6 | 94 |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzyl alcohol | 7 | 90 |

| 4 | 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 6 | 88 |

| 5 | Acetophenone | 1-Phenylethanol | 8 | 85 |

| 6 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 8 | 88 |

| 7 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 8 | 82 |

| 8 | Benzophenone | Diphenylmethanol | 8 | 80 |

Experimental Protocol: General Procedure for the Reduction of Aldehydes and Ketones[1]

-

To a stirred solution of the carbonyl compound (10 mmol) in methanol (20 mL), add diammonium this compound (20 mmol) and commercial zinc dust (15 mmol).

-

Stir the resulting mixture under a nitrogen atmosphere at reflux for the time indicated in the table above (typically 6-8 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture through a Celite bed and wash the residue with methanol (2 x 10 mL).

-

Evaporate the combined filtrate under reduced pressure.

-

Extract the residue with diethyl ether or ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reaction Workflow

Caption: Workflow for the reduction of carbonyls.

Reductive Cyclization of Nitro Compounds: Synthesis of Phenothiazines

Triethyl phosphite can be employed for the reductive cyclization of 2-nitroaryl aryl sulfides to afford phenothiazines. This reaction proceeds with good yields and represents a valuable method for the synthesis of this important heterocyclic scaffold.

Data Presentation: Synthesis of Phenothiazines

| Entry | Substrate | Product | Yield (%)[2] |

| 1 | 2-Nitrophenyl phenyl sulfide | Phenothiazine | 85 |

| 2 | 4-Chlorophenyl 2-nitrophenyl sulfide | 3-Chlorophenothiazine | 75 |

| 3 | 2-Nitrophenyl p-tolyl sulfide | 3-Methylphenothiazine | 80 |

| 4 | 2-Nitro-4-chlorophenyl phenyl sulfide | 2-Chlorophenothiazine | 55 |

Experimental Protocol: General Procedure for the Synthesis of Phenothiazines[2]

-

A mixture of the 2-nitroaryl aryl sulfide (10 mmol) and an excess of triethyl phosphite (30 mmol) is heated under a nitrogen atmosphere.

-

The reaction temperature is typically maintained at 150-160 °C.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After completion, the excess triethyl phosphite and the triethyl phosphate byproduct are removed by distillation under reduced pressure.

-

The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure phenothiazine product.

Reaction Mechanism

Caption: Proposed mechanism for phenothiazine synthesis.

One-Pot Synthesis of α-Aminophosphonates from Nitro Compounds

A highly efficient, metal-free, one-pot synthesis of α-aminophosphonates has been developed. This method involves the in-situ reduction of an aryl nitro compound to the corresponding amine using sodium dithionite, which then undergoes a Kabachnik-Fields reaction with an aldehyde or ketone and diethyl phosphite.

Data Presentation: One-Pot Synthesis of α-Aminophosphonates